molecular formula C10H8N2O2 B188153 5-(1H-pyrrol-1-yl)nicotinic acid CAS No. 690632-31-6

5-(1H-pyrrol-1-yl)nicotinic acid

Cat. No. B188153
M. Wt: 188.18 g/mol
InChI Key: MBHJQDUXANKYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1H-pyrrol-1-yl)nicotinic acid is a chemical compound with the empirical formula C10H8N2O2 and a molecular weight of 188.18 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of 5-(1H-pyrrol-1-yl)nicotinic acid is OC(=O)c1cncc(c1)-n2cccc2 . The InChI is 1S/C10H8N2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H,(H,13,14) .

Scientific Research Applications

Industrial Production of Nicotinic Acid

  • Overview: Nicotinic acid, a pyridine carboxylic acid found in vitamin PP, has essential nutritional value for humans and animals. It's industrially produced mainly by oxidizing 5-ethyl-2-methylpyridine with nitric acid. However, this process has environmental concerns due to the production of nitrous oxide, a potent greenhouse gas. Consequently, there's a need for more ecologically sustainable methods to produce nicotinic acid, particularly from commercially available raw materials like 3-methylpyridine and 5-ethyl-2-methylpyridine (Lisicki, Nowak, & Orlińska, 2022).

Crystal Structure Analysis

  • Crystallography: Nicotinic acid’s crystal structure has been extensively studied. For instance, the crystal structure of nicotinic acid–inorganic/organic complexes reveals key features like the twisting of the carboxyl group and hydrogen bonding through the N and O sites of the vitamin. This research contributes significantly to understanding the molecular characteristics of nicotinic acid (Athimoolam & Natarajan, 2007).

Pharmaceutical Synthesis

  • Pharmaceutical Intermediate: A practical synthesis method for a key pharmaceutical intermediate involving 5-(1H-pyrrol-1-yl)nicotinic acid is described. This synthesis is crucial for the production of certain pharmaceutical compounds, demonstrating the compound's significance in drug development (Wang et al., 2006).

Ionic Liquid and Biocompatible Catalyst

  • Nicotinium Sulfate Synthesis: The conversion of toxic alkaloids into useful acidic ionic liquid catalysts involves nicotinic acid derivatives. For example, nicotinium sulfate (NHS) is synthesized from tobacco-extracted nicotine and used as a catalyst for selective acetylation of amines. This showcases the adaptability of nicotinic acid derivatives in creating eco-friendly and reusable catalysts (Tamaddon & Azadi, 2017).

Synthesis of Nicotinic Acid Derivatives

  • Chemical Synthesis: Novel routes for synthesizing 2-trifluoromethyl-nicotinic acid derivatives have been developed, demonstrating the versatility of nicotinic acid in chemical synthesis. These derivatives are key intermediates in manufacturing certain COMT inhibitors, highlighting the compound's importance in producing advanced pharmaceuticals (Kiss, Ferreira, & Learmonth, 2008).

Enzymatic Conversion and Recovery

  • Biochemical Processing: The enzymatic conversion of 3-cyanopyridine to nicotinic acid offers an advantageous alternative to chemical methods in the food, pharmaceutical, and biochemical industries. This study emphasizes the potential of using organophosphorus solvating extractants like tri-n-octyl phosphine oxide for the intensified recovery of nicotinic acid (Kumar, Wasewar, & Babu, 2008).

Safety And Hazards

The safety data sheet for 5-(1H-pyrrol-1-yl)nicotinic acid advises avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

5-pyrrol-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)8-5-9(7-11-6-8)12-3-1-2-4-12/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHJQDUXANKYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CN=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365986
Record name 5-(1H-pyrrol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1H-pyrrol-1-yl)nicotinic acid

CAS RN

690632-31-6
Record name 5-(1H-pyrrol-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1H-pyrrol-1-yl)pyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Plank - 2019 - opus.bibliothek.uni-wuerzburg.de
Einhergehend mit einer steigenden Lebenserwartung nimmt auch die Zahl der am Multiplen Myelom Erkrankten zu. Bis dato gibt es nur wenige Therapieansätze dieser selten …
Number of citations: 2 opus.bibliothek.uni-wuerzburg.de

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